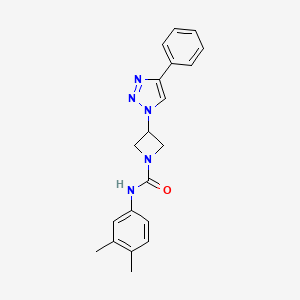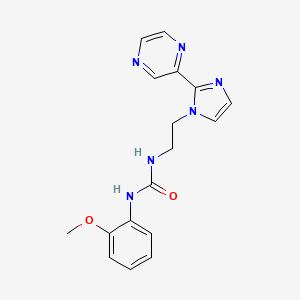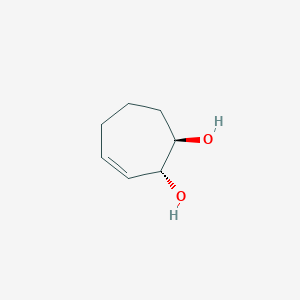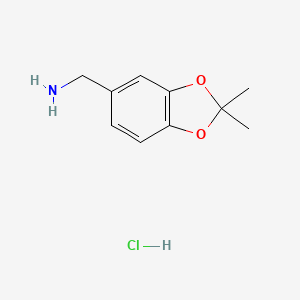
N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
A variety of functionalized amino acid derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Compounds within this category have shown interesting cytotoxicity profiles, particularly against ovarian and oral cancers, highlighting their potential as frameworks for designing new anticancer agents (Vivek Kumar et al., 2009).
Antidepressant and Nootropic Activities
The synthesis of Schiff’s bases and azetidinones, involving compounds with similar structural motifs, has been explored for potential antidepressant and nootropic effects. Some of these compounds have demonstrated significant activity, suggesting the potential of the azetidinone skeleton as a central nervous system (CNS) active agent, which can be further investigated for the development of potent and safe CNS agents (Asha B. Thomas et al., 2016).
Antibacterial, Antifungal, and Antitubercular Activities
New series of 2-azetidinone derivatives have been synthesized and shown to possess antibacterial, antifungal, and antitubercular activities. These compounds offer a promising avenue for the development of new antimicrobial agents, showcasing the importance of structural diversification in drug discovery (Pushkal Samadhiya et al., 2013).
Antioxidant Activity
Research into the synthesis of triazolopyrimidines has revealed compounds with notable antioxidant activity. These studies contribute to the understanding of how structural modifications can enhance the antioxidant properties of chemical compounds, providing insights into their potential therapeutic applications (V. P. Gilava et al., 2020).
Androgen Receptor Antagonist Properties
Investigations into N-arylpiperazine-1-carboxamide derivatives, which share a functional resemblance with the queried compound, have identified potent androgen receptor (AR) antagonists. These findings are crucial for the development of novel therapeutic options for diseases like prostate cancer, underscoring the versatility of these chemical structures in medicinal chemistry (I. Kinoyama et al., 2005).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-8-9-17(10-15(14)2)21-20(26)24-11-18(12-24)25-13-19(22-23-25)16-6-4-3-5-7-16/h3-10,13,18H,11-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRJLRUFLNOJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2595312.png)
![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2595313.png)



![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2595318.png)
![6-(3-ethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2595320.png)






